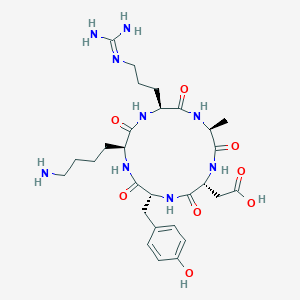

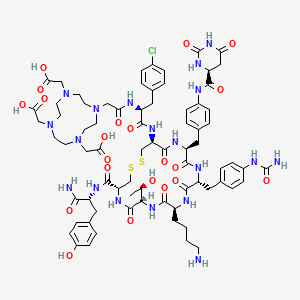

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Übersicht

Beschreibung

Peptides like “Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)” are short chains of amino acid monomers linked by peptide bonds. They are typically classified by their size and could play various roles in the human body, including hormone regulation and immune responses.

Synthesis Analysis

Peptides are usually synthesized by coupling the carboxyl group of one amino acid to the amino group of another. This process can be done in a laboratory using solid-phase peptide synthesis (SPPS).Molecular Structure Analysis

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy are often used to determine the 3D structure of peptides.Chemical Reactions Analysis

This involves studying how the peptide reacts with other substances. Techniques such as mass spectrometry can be used to study the chemical reactions involving peptides.Physical And Chemical Properties Analysis

This could involve studying properties such as the peptide’s solubility, stability, and charge. Techniques such as circular dichroism spectroscopy can be used to study the peptide’s secondary structure.Wissenschaftliche Forschungsanwendungen

Cyclic Peptides and Drug Design

Cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) are notable for their stability and specificity, making them attractive candidates for therapeutic development. Craik et al. (2012) discuss the unique structural and stability advantages of cyclotides, a class of plant-derived cyclic peptides, for drug design. Their inherent stability and potential to be modified for specific targets highlight the utility of cyclic peptides in pharmaceuticals (Craik et al., 2012).

Cyclodextrins in Drug Delivery

Cyclodextrins, cyclic oligosaccharides, though structurally different, share the characteristic cyclic motif with cyclic peptides and have been extensively studied for their ability to enhance drug solubility and stability. They form inclusion complexes with various molecules, improving the solubility and bioavailability of drugs. This property is particularly beneficial for poorly water-soluble drugs, showcasing the potential of cyclic structures in pharmaceutical applications (Kim et al., 2019).

Applications in Molecular Modeling

The study by Zhao et al. (2016) focuses on molecular modeling studies of cyclodextrins, which have contributed significantly to understanding the structural, dynamic, and energetic features of CD systems. This research underscores the importance of cyclic structures in pharmaceutical excipients and drug delivery systems (Zhao et al., 2016).

Safety And Hazards

This would involve studying any potential adverse effects of the peptide. This could be done through preclinical studies in cell cultures and animal models, followed by clinical trials in humans.

Zukünftige Richtungen

This could involve exploring potential therapeutic applications of the peptide, improving methods for peptide synthesis, or studying the peptide’s mechanism of action in more detail.

Please consult with a relevant expert or refer to specific scientific literature for detailed information. It’s important to note that while I strive to provide accurate and timely information, my responses should not be used as a replacement for professional advice.

Eigenschaften

IUPAC Name |

2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAILKIOFKCFNBU-NVYAHWSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

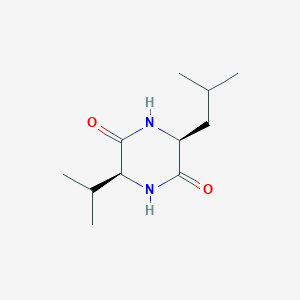

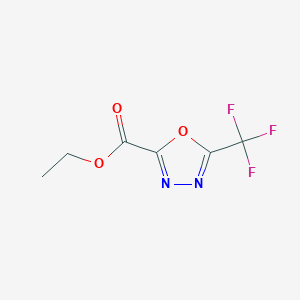

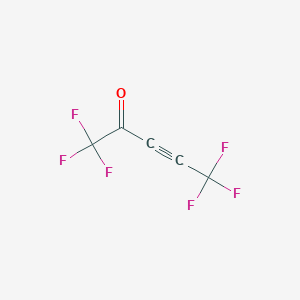

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Ethenylphenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3395787.png)

![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-](/img/structure/B3395813.png)